3-(Carboxymethyl)benzoic acid

Übersicht

Beschreibung

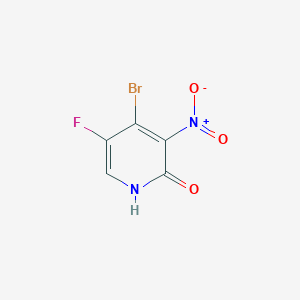

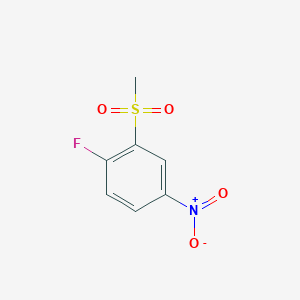

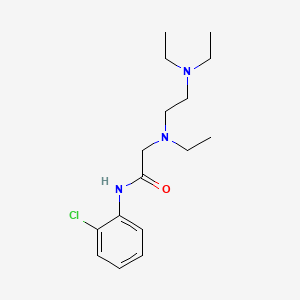

3-(Carboxymethyl)benzoic acid is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 . It is a white to yellow to brown solid at room temperature .

Molecular Structure Analysis

The InChI code for 3-(Carboxymethyl)benzoic acid is1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

3-(Carboxymethyl)benzoic acid is a solid at room temperature . It has a density of 1.4±0.1 g/cm³, a boiling point of 412.9±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Luminescent Materials : The synthesis of Eu(III) complexes with benzoic acid carboxymethyl ester derivatives (BACED) demonstrates potential applications in luminescent materials. These complexes show effective energy transfer from BACED to Eu3+, resulting in significant luminescence properties, making them promising for use in luminescent materials (Xi et al., 2015).

Antibacterial Activity : A study on the synthesis of novel 3-hydroxy benzoic acid hybrid derivatives reveals their potential antibacterial properties. This suggests that such derivatives can be useful in developing new chemotherapeutic agents (Satpute et al., 2018).

Chemical Synthesis : The one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent with 2-[(carboxymethyl)amino]benzoic acids as a starting material highlights its role in facilitating complex chemical syntheses (Majo & Perumal, 1996).

Coordination Polymers : Lanthanide-based coordination polymers assembled from derivatives of benzoates, including 3,5-dihydroxy benzoates, have been studied for their synthesis, crystal structures, and photophysical properties. These studies underscore the utility of benzoic acid derivatives in the development of coordination polymers with potential applications in material science (Sivakumar et al., 2011).

Microbial Biosynthesis : Research on co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli explores the use of benzoic acid derivatives as precursors in the biosynthetic production of important compounds, demonstrating their role in biotechnological applications (Zhang & Stephanopoulos, 2016).

Self-Assembly and Material Science : Studies on the self-assembly, crystal structures, and properties of metal frameworks based on polynuclear metal-hydroxyl clusters using tris(carboxymethoxy)benzoic acid illustrate the role of benzoic acid derivatives in the field of material science, particularly in the creation of high-dimensional metal-organic frameworks (Yang et al., 2015).

Safety and Hazards

3-(Carboxymethyl)benzoic acid is associated with several hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

It has been used as a reagent in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, it may participate in the reaction as an organoboron reagent .

Biochemical Pathways

It has been mentioned in the context of the β-ketoadipate pathway, which is involved in the degradation of aromatic compounds .

Pharmacokinetics

The pharmacokinetic properties of 3-(Carboxymethyl)benzoic acid are as follows :

Result of Action

It has been used as a structure-directing agent to prepare inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters .

Action Environment

Its solubility properties suggest that it is very soluble in water , which could influence its distribution and action in aqueous environments.

Eigenschaften

IUPAC Name |

3-(carboxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUWEXSGZVBMDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296224 | |

| Record name | 3-(carboxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Carboxymethyl)benzoic acid | |

CAS RN |

2084-13-1 | |

| Record name | 2084-13-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(carboxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-(carboxymethyl)benzoic acid contribute to the formation of coordination polymers, and what structural features are observed in the resulting network?

A1: 3-(Carboxymethyl)benzoic acid (referred to as "L" in the paper) acts as a bridging ligand in the formation of the coordination polymer [ZnL(bbi)0.5(H2O)]n, where "bbi" represents 1,4-bisimidazoleylbutane []. The carboxylate groups of the 3-(carboxymethyl)benzoic acid molecule coordinate to zinc ions, forming a crucial link in the one-dimensional ladder-shaped chains that characterize this particular coordination polymer []. These chains further interact through intramolecular forces to create a two-dimensional supramolecular network [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)

![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)

![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)